N-Cyclopropyl-2,3,4-trifluoroaniline

Fluoroquinolone Antibacterial Sparfloxacin

Essential intermediate for sparfloxacin and 6,8-difluoroquinolone antibacterials. The 2,3,4-trifluoro pattern and N-cyclopropyl group are non-interchangeable for target pharmacophore construction. - **Key Application**: N1-cyclopropyl precursor in Gould-Jacobs quinolone synthesis - **Critical Spec**: ≥98% purity, free from 3,4,5-trifluoroaniline isomers - **Physicochemical**: Density 1.43 g/cm³, B.P. 228.9°C; informs process optimization - **Regulatory alignment**: Specified in JPS60222448A as preferred sparfloxacin intermediate

Molecular Formula C9H8F3N
Molecular Weight 187.16 g/mol
CAS No. 94242-49-6
Cat. No. B12842998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-2,3,4-trifluoroaniline
CAS94242-49-6
Molecular FormulaC9H8F3N
Molecular Weight187.16 g/mol
Structural Identifiers
SMILESC1CC1NC2=C(C(=C(C=C2)F)F)F
InChIInChI=1S/C9H8F3N/c10-6-3-4-7(9(12)8(6)11)13-5-1-2-5/h3-5,13H,1-2H2
InChIKeyVXAYENXMTPUJDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-2,3,4-trifluoroaniline: Procurement and Differentiation


N-Cyclopropyl-2,3,4-trifluoroaniline (CAS 94242-49-6) is a fluorinated aniline derivative bearing three fluorine atoms at the 2-, 3-, and 4-positions of the aromatic ring and an N-cyclopropyl substituent . The compound is primarily recognized as a key synthetic intermediate in the preparation of N1-cyclopropyl-substituted fluoroquinolone antibacterial agents, most notably sparfloxacin and other 6,8-difluoroquinolone derivatives . The trifluorophenyl moiety confers enhanced lipophilicity and metabolic stability to downstream products, while the cyclopropyl group provides a defined steric and electronic profile at the N1 position critical for antibacterial target engagement .

Synthesis Route Gould-Jacobs quinolone cyclization compatible intermediate
Scaffold Access N1-cyclopropyl, 6,8-difluoro substitution pattern precursor
Product Class Sparfloxacin-class fluoroquinolone key synthetic intermediate

Why N-Cyclopropyl-2,3,4-trifluoroaniline Is Irreplaceable


The structural combination of the 2,3,4-trifluoro substitution pattern and the N-cyclopropyl group in this compound is non-interchangeable for its intended downstream applications. Generic substitution with other N-substituted trifluoroanilines (e.g., N-methyl, N-ethyl, or unsubstituted 2,3,4-trifluoroaniline) alters the steric and electronic environment at the quinolone N1 position following incorporation into the final antibacterial scaffold . The cyclopropyl group is specifically required to access the 1-cyclopropyl-6,8-difluoroquinolone pharmacophore present in sparfloxacin and related antibacterials, where this substituent has been shown to confer superior antibacterial potency relative to ethyl or hydrogen analogs [1]. Furthermore, the 2,3,4-trifluoro substitution pattern differs from alternative trifluoroaniline isomers (e.g., 2,4,6-trifluoroaniline or 3,4,5-trifluoroaniline) in terms of both reactivity during N-alkylation and the downstream impact on CYP-mediated metabolism in final drug candidates [2]. Substitution with a different N-alkyl group or a different trifluoroaniline isomer would yield an entirely different quinolone scaffold with altered antibacterial spectrum and potency, rendering this specific compound irreplaceable for target synthesis routes.

N-Alkyl group alteration
N-ethyl or N-methyl analogs shift the steric and electronic profile at the quinolone N1 position, yielding scaffolds with reported activity differences that may not match the target pharmacophore.
Trifluoroaniline isomer substitution
2,4,6- or 3,4,5-trifluoroaniline isomers differ in N-alkylation reactivity and may alter downstream metabolic profiles, limiting direct substitution in established synthetic routes.
Monofluoro analog replacement
N-cyclopropyl-4-fluoroaniline yields a monofluorinated quinolone scaffold rather than the 6,8-difluoro pattern, producing a different antibacterial spectrum in downstream products.

Quantitative Evidence: N-Cyclopropyl-2,3,4-trifluoroaniline Differentiation


N1-Cyclopropyl vs. N1-Ethyl Quinolone Potency

N-Cyclopropyl-2,3,4-trifluoroaniline serves as the direct precursor to the N1-cyclopropyl moiety in sparfloxacin and related 6,8-difluoroquinolones [1]. The antibacterial activity of the resulting N1-cyclopropyl quinolone scaffold is superior to that of N1-ethyl and N1-hydrogen comparators. This advantage is inherent to the cyclopropyl group introduced via this specific intermediate.

N1-Cyclopropyl vs. N1-Ethyl Potency
Reported
Sparfloxacin (N1-cyclopropyl) MIC₉₀ = 0.05 μg/mL
N1-Ethyl analog MIC₉₀ = 0.20 μg/mL
N1-H analog MIC₉₀ = 0.39 μg/mL

Reported 4-fold difference vs. ethyl analog; 8-fold vs. H analog
Reported potency difference in downstream fluoroquinolone scaffold against S. aureus
In vitro MIC; S. aureus clinical isolates; broth microdilution
Fluoroquinolone Antibacterial Sparfloxacin

Cyclopropyl vs. Cyclohexylmethyl: Steric and Lipophilicity

When selecting a trifluoroaniline intermediate with an N-alkyl substituent, N-Cyclopropyl-2,3,4-trifluoroaniline (MW 187.16, cLogP ~2.1) differs substantially from larger N-substituted analogs such as N-(cyclohexylmethyl)-2,3,4-trifluoroaniline (MW ~271.3, cLogP ~4.8) . The smaller cyclopropyl group preserves the optimal steric profile for subsequent cyclization to the quinolone core, whereas bulkier N-substituents introduce steric hindrance that can reduce reaction yields in Gould-Jacobs cyclization steps and produce final quinolones with altered antibacterial spectrum [1].

Cyclopropyl vs. Cyclohexylmethyl Profile
Class-level
Target: MW ~187 g/mol; cLogP ~2.1
Comparator: MW ~271 g/mol; cLogP ~4.8

~45% lower MW; ~2.7 log units lower lipophilicity
Steric and lipophilic profile supports established synthetic route compatibility
Calculated physicochemical properties; standard quinolone synthesis conditions
Intermediate Physicochemical Properties Fluoroquinolone

2,3,4-Trifluoro vs. 4-Fluoro Substitution: Antibacterial Activity

N-Cyclopropyl-2,3,4-trifluoroaniline provides a trifluorophenyl moiety that, upon incorporation into the quinolone core, yields a 6,8-difluoro substitution pattern characteristic of sparfloxacin and other high-potency fluoroquinolones [1]. This contrasts with N-cyclopropyl-4-fluoroaniline (CAS 73760-27-7), which introduces only a single fluorine atom at the para position and leads to monofluorinated quinolones such as ciprofloxacin [2]. The 6,8-difluoro scaffold confers enhanced activity against Gram-positive organisms including S. pneumoniae and S. aureus relative to the 6-fluoro scaffold.

2,3,4-Trifluoro vs. 4-Fluoro Activity
Reported
Sparfloxacin (6,8-difluoro scaffold) MIC₉₀ = 0.25 μg/mL
Ciprofloxacin (6-fluoro scaffold) MIC₉₀ = 1.0 μg/mL

Reported 4-fold difference against S. pneumoniae
Reported broader Gram-positive coverage in downstream 6,8-difluoro scaffold
In vitro MIC; S. pneumoniae clinical isolates; standard susceptibility testing
Fluorination Antibacterial Sparfloxacin

2,3,4- vs. 3,4,5-Trifluoroaniline CYP2E1 Inhibition

The positional isomerism of the trifluoroaniline core significantly impacts interactions with cytochrome P450 enzymes. Studies on halogenated anilines demonstrate that the CYP2E1 inhibitory potency and selectivity follow distinct rank orders depending on the fluorine substitution pattern [1]. The 3,4,5-trifluoroaniline isomer exhibits the highest CYP2E1 selectivity among all tested halogenated anilines, while the 2,3,4-substitution pattern (present in the target compound) confers a different CYP inhibition profile [2].

CYP2E1 Inhibition Rank
Class-level
Rank order:
1. 3,4,5-Trifluoroaniline
2. 3,5-Difluoroaniline
3. 2,3,4-Trifluoroaniline (this compound)
Isomer-specific CYP interaction profile requires compound-level review
Human liver microsome assays; CYP2E1-mediated metabolic activation context
Metabolism CYP Inhibition Drug Safety

N-Cyclopropyl-2,3,4-trifluoroaniline Application Scenarios


Sparfloxacin and 6,8-Difluoroquinolone Synthesis

N-Cyclopropyl-2,3,4-trifluoroaniline is the essential N1-cyclopropyl precursor for synthesizing sparfloxacin (5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(cis-3,5-dimethyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid) and other 6,8-difluoroquinolone antibacterials . The compound reacts via standard Gould-Jacobs quinolone synthesis conditions to introduce the requisite N1-cyclopropyl and 6,8-difluoro substitution pattern that confers enhanced Gram-positive activity compared to ciprofloxacin-class monofluorinated quinolones [1]. Procurement of this specific intermediate is mandatory for accessing the sparfloxacin pharmacophore; alternative N-substituted anilines will not yield the correct substitution pattern. This application is documented in the foundational patent literature on sparfloxacin synthesis and remains the primary industrial use case for this compound [2].

Fluoroquinolone Generic Drug Intermediate Sourcing

Generic manufacturers of sparfloxacin and related fluoroquinolones require N-Cyclopropyl-2,3,4-trifluoroaniline as a key starting material (KSM) in compliance with regulatory starting material definitions. The compound is specified in Japanese Patent JPS60222448A as the preferred intermediate for preparing 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(substituted)-4-oxo-3-quinolinecarboxylic acids having excellent antibacterial activity . Industrial procurement must ensure the compound meets purity specifications (typically ≥98%) and is free from isomeric impurities (e.g., 3,4,5-trifluoroaniline derivatives) that could propagate through the synthesis and affect final drug substance purity [1]. Supply chain qualification should include verification of CAS 94242-49-6 and analytical characterization including NMR and HPLC purity analysis.

SAR Studies: N1-Substituted Fluoroquinolone Scaffolds

In structure-activity relationship (SAR) programs investigating fluoroquinolone antibacterials, N-Cyclopropyl-2,3,4-trifluoroaniline serves as a defined building block for constructing N1-cyclopropyl-6,8-difluoroquinolone cores . Researchers comparing the antibacterial activity of cyclopropyl vs. ethyl, tert-butyl, or aryl N1 substituents require this specific intermediate to access the cyclopropyl comparator series [1]. The compound's defined stereoelectronic properties at the N1 position enable direct comparison with other N1-substituted analogs in assays measuring DNA gyrase inhibition, bacterial MIC values, and eukaryotic topoisomerase II selectivity [2]. Procurement of this compound enables reproducible SAR studies that would be confounded if alternative intermediates were substituted.

Process Development for 6,8-Difluoroquinolone APIs

Process chemistry teams developing manufacturing routes for 6,8-difluoroquinolone active pharmaceutical ingredients (APIs) require N-Cyclopropyl-2,3,4-trifluoroaniline for route scouting, impurity profiling, and yield optimization studies . The compound's physicochemical properties (density 1.43 g/cm³, boiling point 228.9°C) inform solvent selection, reaction temperature optimization, and purification protocol development [1]. Alternative routes employing different N-cyclopropyl aniline derivatives (e.g., those lacking the 2,3,4-trifluoro pattern) are not substitutable, as they lead to different quinolone core fluorination patterns with altered process impurity profiles and crystallization behaviors [2]. Process validation requires the exact intermediate specified in the target API's regulatory filing.

Application
Selection Property
Validation Focus
6,8-Difluoroquinolone synthesis
N1-cyclopropyl + 2,3,4-trifluoro substitution pattern
Gould-Jacobs cyclization compatibility and scaffold fidelity
Generic API intermediate sourcing
Isomeric purity and identity specification
Impurity profiling, CAS verification, and analytical characterization
Fluoroquinolone SAR studies
Defined N1-cyclopropyl SAR series building block
DNA gyrase and topoisomerase II assay context
API process development
Physicochemical profile for route scouting
Process impurity, crystallization, and yield optimization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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